molecular formula C12H18BNO4 B1592322 3-(2-Morpholinoethoxy)phenylboronic acid CAS No. 787591-35-9

3-(2-Morpholinoethoxy)phenylboronic acid

Cat. No. B1592322
CAS RN: 787591-35-9
M. Wt: 251.09 g/mol
InChI Key: KUXSLEXAYSGYIE-UHFFFAOYSA-N
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Description

3-(2-Morpholinoethoxy)phenylboronic acid, also known as 3-MEPBA, is an important organic molecule with a variety of applications in the fields of synthetic chemistry and biochemistry. It is a boronic acid derivative of phenylboronic acid, and is used as a catalyst in a variety of different chemical reactions. In addition, 3-MEPBA has been used in the synthesis of drugs, materials, and other compounds, and in the production of biodegradable polymers. Furthermore, 3-MEPBA has been studied for its potential applications in biochemical and physiological research, as well as in laboratory experiments.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Synthesis of Benzoxaboroles : A study by Sporzyński et al. (2005) demonstrated the reaction of o-formylphenylboronic acid with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound is significant due to its typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment, showcasing its potential in synthetic chemistry applications (Sporzyński et al., 2005).

Anticancer Research

  • Antiproliferative Potential in Cancer Cells : Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including 2-Fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole. These compounds exhibited strong cell cycle arrest and caspase-3 activation in an A2780 ovarian cancer cell line, highlighting their promise as anticancer agents (Psurski et al., 2018).

Material Science and Engineering

  • Depolymerization of Cellulose : Levi et al. (2016) used hydrophilic tethers of phenylboronic acid derivatives to hydrolytically dissolve, i.e., depolymerize cellulose in water at nearly neutral pH values. This process efficiently hydrolyzed cellulose to form water-soluble oligosaccharides, with a morpholine substituted o-aminomethylphenylboronic acid leading to the very selective formation of glucose. This research has implications for sustainable chemistry and materials science (Levi et al., 2016).

Luminescence and Optoelectronics

  • Luminescent Devices : Kutyła et al. (2016) introduced a new class of luminescent materials based on ortho-phenylenediboronic acid complexes with 8-hydroxyquinoline. These complexes showed electroluminescence, and their emitted color could be tuned by modifying the N,O-donor fragment, indicating potential applications in optoelectronic devices (Kutyła et al., 2016).

Chemical Synthesis and Catalysis

  • Ni(ii)-Catalyzed Asymmetric Addition : Quan et al. (2017) reported the Ni(ii)-catalyzed asymmetric addition of arylboronic acids to cyclic aldimines and ketimines using a tropos phosphine-oxazoline biphenyl ligand. This methodology allowed for the preparation of chiral amine products with excellent yields and enantioselectivities, showcasing the versatility of arylboronic acids in catalysis (Quan et al., 2017).

properties

IUPAC Name

[3-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10,15-16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXSLEXAYSGYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610473
Record name {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Morpholinoethoxy)phenylboronic acid

CAS RN

787591-35-9
Record name {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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